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Compound of Interest

Compound Name: EW-7195

Cat. No.: B15613389 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the in vitro assays for

characterizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor kinase

(ALK5). The protocols detailed below are designed to enable researchers to effectively

evaluate the biochemical and cellular activity of EW-7195 and similar compounds targeting the

TGF-β signaling pathway.

Introduction
EW-7195 is a small molecule inhibitor that specifically targets the Activin-like kinase 5 (ALK5),

also known as TGF-β receptor 1 (TGFβR1).[1][2] The transforming growth factor-β (TGF-β)

signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages

but promoting tumor progression, invasion, and metastasis in advanced stages.[3][4] By

inhibiting ALK5, EW-7195 effectively blocks the phosphorylation of downstream mediators

Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation

of target gene expression.[1][5][6] This inhibition ultimately leads to the suppression of

epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, making ALK5 an

attractive target for anti-cancer therapies.[1][7]
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The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type

II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][8] The

activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads),

primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the

common-mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus

to regulate the transcription of target genes involved in various cellular processes, including cell

cycle control, apoptosis, and EMT.[8] EW-7195 competitively binds to the ATP-binding site of

the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby

inhibiting the entire downstream signaling cascade.[9]

Quantitative Data Summary
The following table summarizes the key quantitative data for EW-7195 and a related

compound, EW-7197, from in vitro studies.

Parameter Value Assay Type Notes

EW-7195 IC50 4.83 nM ALK5 Kinase Assay

Demonstrates potent

inhibition of the

primary target

enzyme.[1][2]

EW-7195 Selectivity >300-fold vs. p38α
Kinase Panel

Screening

Highlights the high

selectivity for ALK5

over other related

kinases.[2]

EW-7197 IC50 13.2 nM
3TP-Lux Reporter

Assay (4T1 cells)

A related, potent ALK5

inhibitor showing

strong cellular activity.

[9]

EW-7197 IC50 12.9 nM ALK5 Kinase Assay

Biochemical potency

of a closely related

analog.[9]
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Caption: Mechanism of action of EW-7195 in the TGF-β signaling pathway.
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Experimental Protocols
ALK5 Kinase Assay (Biochemical)
This assay quantitatively measures the ability of EW-7195 to inhibit the kinase activity of ALK5

in a cell-free system. A common method is a luminescence-based assay that measures ATP

consumption.

Workflow Diagram:

Start

Prepare Reagents:
- ALK5 Enzyme
- Kinase Buffer

- Substrate (e.g., TGFBR1 Peptide)
- ATP

Prepare EW-7195
Serial Dilutions

Add Reagents to
384-well Plate:

1. Inhibitor
2. Master Mix (Enzyme, Substrate)

3. ATP (to start reaction)

Incubate at 30°C
for 45-60 min

Add ADP-Glo™ Reagent
(stops reaction)

Incubate at RT
for 40 min

Add Kinase Detection Reagent
(converts ADP to ATP)

Incubate at RT
for 30-60 min Read Luminescence End

Start
Seed Cells

(e.g., HaCaT, NMuMG)
in 6-well plates

Serum Starve
Overnight

Pre-treat with EW-7195
(e.g., 0.5-1 µM for 1.5h)

Stimulate with TGF-β1
(e.g., 2-5 ng/mL for 30-60 min)

Lyse Cells and
Collect Protein

Quantify Protein
(e.g., BCA Assay) SDS-PAGE Transfer to

PVDF Membrane Block Membrane Incubate with Primary Abs
(p-Smad2, Total Smad2, β-actin)

Incubate with
Secondary HRP-Ab

Detect with ECL
and Image End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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